molecular formula C24H40N8O8 B13650515 (R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate

(R)-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate

Cat. No.: B13650515
M. Wt: 568.6 g/mol
InChI Key: GUAQUTSQGTZYFU-YOLUUEMDSA-N
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Description

®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common synthetic routes include:

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups such as hydroxyl, amino, and nitro groups.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents like halides or sulfonates.

    Coupling Reactions: These reactions are used to join two or more molecular fragments, often using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium or copper). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxyl or nitro derivatives, while reduction reactions may yield amino derivatives.

Scientific Research Applications

®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate include:

    Atisine: A diterpenoid alkaloid with a similar core structure.

    Denudatine: Another diterpenoid alkaloid with comparable functional groups.

    Arcutane: A compound with a similar three-dimensional structure and biological activity.

Uniqueness

What sets ®-2-Amino-N-((2S,3R)-1-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)-4-methylpentanamide acetate apart from these similar compounds is its unique combination of functional groups and its specific reactivity profile. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H40N8O8

Molecular Weight

568.6 g/mol

IUPAC Name

acetic acid;(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C22H36N8O6.C2H4O2/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36;1-2(3)4/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26);1H3,(H,3,4)/t13-,16-,17+,18+;/m1./s1

InChI Key

GUAQUTSQGTZYFU-YOLUUEMDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O

Origin of Product

United States

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